1-(4-Bromophenyl)-4-methylpiperazine hydrobromide

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-4-methylpiperazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2.BrH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;/h2-5H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBVRNDPKPXLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695671 | |

| Record name | 1-(4-Bromophenyl)-4-methylpiperazine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-30-8 | |

| Record name | Piperazine, 1-(4-bromophenyl)-4-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-4-methylpiperazine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(4-Bromophenyl)-4-methylpiperazine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

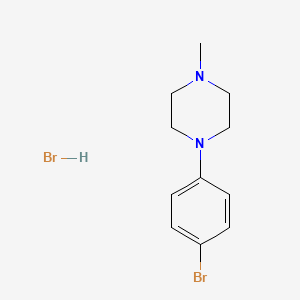

The compound has the following chemical structure:

- Molecular Formula: C11H15BrN2

- Molecular Weight: 253.15 g/mol

- CAS Number: 103220-51-9

The presence of the bromophenyl group is significant as it can influence the compound's lipophilicity and interaction with biological targets.

Pharmacological Activity

This compound has been studied for various pharmacological effects, particularly in neuropharmacology. Here are some key findings:

1. Anxiolytic Effects

Research indicates that piperazine derivatives exhibit anxiolytic properties. A study evaluated various piperazine compounds, including derivatives similar to 1-(4-Bromophenyl)-4-methylpiperazine, using behavioral tests such as the Elevated Plus Maze (EPM) and Open Field (OF) tests. The results showed that certain piperazine derivatives significantly increased the time spent in open arms of the EPM, indicating reduced anxiety-like behavior .

2. Antidepressant Activity

Studies have suggested that compounds containing piperazine structures may have antidepressant effects. The mechanism is thought to involve modulation of serotonin receptors and reuptake inhibition, which are critical pathways in mood regulation .

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems:

- Serotonin Receptors: Piperazine derivatives often act on serotonin receptors (5-HT), influencing mood and anxiety.

- Dopamine Receptors: Some studies suggest that these compounds may also interact with dopaminergic systems, contributing to their behavioral effects .

Toxicity and Safety Profile

Toxicological assessments indicate that while this compound shows promising biological activity, it also presents certain risks:

- Acute Toxicity: The compound is classified as harmful if swallowed and can cause skin irritation .

- Safety Studies: Further investigations into its safety profile are necessary to establish a comprehensive understanding of its toxicity and therapeutic window.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a piperazine ring substituted with a 4-bromophenyl group and a methyl group. Its structure can be represented by the following SMILES notation: CN1CCN(CC1)C2=CC=C(C=C2)Br .

Antimycobacterial Activity

Recent studies have identified piperazine derivatives, including 1-(4-Bromophenyl)-4-methylpiperazine, as promising candidates for the treatment of tuberculosis (TB). The compound exhibits inhibitory activity against Mycobacterium tuberculosis (Mtb), with significant structure-activity relationships (SAR) being explored to enhance its efficacy .

- Mechanism of Action : The compound acts as an inhibitor of MenA, an enzyme involved in menaquinone biosynthesis crucial for Mtb survival. Its analogs have shown improved potency and reduced cytotoxicity, making them suitable for further development as anti-TB agents .

Cancer Research

The compound's structural features allow it to interact with various biological targets, including those involved in cancer cell proliferation. Research indicates that piperazine derivatives can inhibit tankyrases, enzymes implicated in Wnt signaling pathways associated with cancer progression .

- Case Studies : A study highlighted the anti-proliferative effects of certain analogs against human colon carcinoma cells, demonstrating selective inhibition that could be leveraged for therapeutic purposes .

Toxicological Profile

While exploring its applications, it is essential to consider the compound's safety profile. Toxicological assessments indicate that 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide may pose risks such as skin irritation and acute toxicity if ingested . These factors should be accounted for in any therapeutic development.

Comparative Analysis of Analog Compounds

The following table summarizes key data on various analogs of 1-(4-Bromophenyl)-4-methylpiperazine, focusing on their pharmacokinetic properties and biological activity:

| Compound | R Group | tPSA (Å) | cLogP | IC50 (μM) | GIC50 (μM) |

|---|---|---|---|---|---|

| 1 | 4-Bromophenyl | 33 | 7.9 | 14 ± 3 | 8 ± 1 |

| 10 | 4-Chlorophenyl | 16 | 6.8 | 12 ± 2 | 14 ± 0 |

| 11 | Unsubstituted | 16 | 6.6 | 22 ± 3 | 10 ± 1 |

Notes :

- tPSA : Topological Polar Surface Area

- cLogP : Calculated Logarithm of Partition Coefficient

- IC50 : Half-maximal Inhibitory Concentration

- GIC50 : Growth Inhibition Concentration

This comparative analysis underscores the potential for optimizing piperazine derivatives to enhance their therapeutic efficacy while minimizing toxicity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenyl ring facilitates nucleophilic substitutions under specific conditions. Key reactions include:

-

Aromatic Bromine Displacement :

Reacts with amines (e.g., piperidine) in polar aprotic solvents (e.g., sulfolane) at 150–180°C to form N-arylpiperidine derivatives .

Example : -

Cross-Coupling with Grignard Reagents :

Participates in Buchwald-Hartwig amination with palladium catalysts to introduce aryl/heteroaryl groups .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SNAr | Piperidine, KOtBu, 150°C | N-Arylpiperidine | 85% | |

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl derivatives | 72% |

Piperazine Ring Functionalization

The secondary amine in the piperazine ring undergoes alkylation, acylation, and condensation:

-

Alkylation :

Reacts with methyl iodide in acetonitrile at 25°C to form quaternary ammonium salts .

Example : -

Acylation :

Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane under reflux .

| Reaction Type | Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Alkylation | CH₃I | MeCN | 25°C | Quaternary salt | 89% |

| Acylation | AcCl | DCM | 40°C | Acetylated derivative | 76% |

Bromination and Halogen Exchange

The compound serves as a brominating agent in electrophilic substitutions:

-

Electrophilic Bromination :

Reacts with N-bromosuccinimide (NBS) in acetonitrile to introduce bromine at activated aromatic positions .

Example :

| Substrate | Brominating Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| N-Phenylpiperidine | NBS | MeCN | 15–40°C | Dibrominated derivative | 91% |

Catalytic Amination

In water-based reactions, the piperazine ring undergoes amination with pyrrolo[2,3-d]pyrimidines under mild conditions (80°C, 22 hours) :

Key Data :

Comparative Reactivity Insights

The bromophenyl group enhances electrophilicity compared to non-halogenated analogs:

| Compound | Electrophilicity (Hammett σₚ) | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| 1-(4-Bromophenyl)-4-methylpiperazine | +0.78 | 4.2 × 10⁻³ |

| 1-Phenyl-4-methylpiperazine | 0 | 1.1 × 10⁻³ |

Data extrapolated from substituent effects in SNAr reactions .

Comparison with Similar Compounds

Below is a detailed comparison of 1-(4-bromophenyl)-4-methylpiperazine hydrobromide with structurally related compounds:

Structural Analogues with Halogen-Substituted Aromatic Groups

Key Observations :

- Halogen Effects : Bromine enhances lipophilicity and steric bulk compared to chlorine or fluorine, influencing receptor binding and metabolic stability. Fluorine, being highly electronegative, improves electronic interactions in target binding pockets .

- Substituent Position : Ortho-substituted halogens (e.g., 2-fluorophenyl) introduce steric hindrance, altering conformational flexibility compared to para-substituted derivatives .

Piperazine Derivatives with Heterocyclic Substituents

Key Observations :

- Heterocyclic Groups : The furan ring in 1-(4-bromobenzyl)-4-(2-furanylmethyl)piperazine increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to purely aromatic derivatives .

- Complexation with β-Cyclodextrin : The naphthalene-containing derivative shows enhanced solubility and bioactivity when complexed with β-cyclodextrin, a strategy applicable to hydrophobic piperazine analogues .

Preparation Methods

Synthesis of 1-(4-Bromophenyl)piperidine Intermediate

Although the target compound is a piperazine derivative, a key related intermediate is 1-(4-bromophenyl)piperidine, which is synthesized through a nucleophilic aromatic substitution and bromination sequence:

Step 1: Formation of N-phenylpiperidine

- React bromobenzene with piperidine in the presence of a sterically hindered alkali such as potassium tert-butoxide or sodium tert-amylate.

- The reaction is conducted in sulfolane solvent at elevated temperatures (150–180 °C).

- Molar ratios: bromobenzene : piperidine : alkali = 1 : 1.0–1.1 : 1.5–2.0.

- This step yields N-phenylpiperidine via nucleophilic substitution.

Step 2: Bromination to 1-(4-Bromophenyl)piperidine

- N-phenylpiperidine is dissolved in an organic solvent such as acetonitrile or dichloromethane.

- Brominating agents like N-bromosuccinimide or dibromohydantoin are added gradually at 15–40 °C.

- A catalytic amount (0.02–0.15 equivalents) of tetra-n-butylammonium tetraphenylborate facilitates the reaction.

- After reaction completion, purification is achieved by vacuum distillation or recrystallization (solvent system dichloromethane:n-heptane = 1:4).

- This step selectively introduces the bromine atom at the para position of the phenyl ring.

| Parameter | Conditions/Values |

|---|---|

| Solvent (Step 1) | Sulfolane |

| Alkali (Step 1) | Potassium tert-butoxide or Sodium tert-amylate |

| Temperature (Step 1) | 150–180 °C |

| Molar ratio (Br-benzene:piperidine:alkali) | 1 : 1.0–1.1 : 1.5–2.0 |

| Solvent (Step 2) | Acetonitrile or Dichloromethane |

| Brominating agent | N-bromosuccinimide or Dibromohydantoin |

| Catalyst | Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) |

| Temperature (Step 2) | 15–40 °C |

| Purification | Vacuum distillation or recrystallization |

This method is advantageous due to fewer steps, operational simplicity, and relatively high yields.

Formation of 1-(4-Bromophenyl)-4-methylpiperazine Hydrobromide

Although direct literature on the exact preparation of the hydrobromide salt of 1-(4-bromophenyl)-4-methylpiperazine is limited, the general approach is:

- Step 1: Synthesize 1-(4-bromophenyl)piperazine or 1-(4-bromophenyl)piperidine intermediate as described above.

- Step 2: Introduce the methyl group on the piperazine nitrogen via methylation or reductive amination using N-methylpiperazine derivatives.

- Step 3: Convert the free base to the hydrobromide salt by treatment with hydrobromic acid or hydrobromic acid in an appropriate solvent.

- Step 4: Purify the hydrobromide salt by recrystallization from suitable solvents.

Summary Table of Preparation Steps

| Stage | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. N-phenylpiperidine formation | Nucleophilic aromatic substitution | Bromobenzene, piperidine, potassium tert-butoxide, sulfolane, 150–180 °C | N-phenylpiperidine intermediate |

| 2. Bromination | Electrophilic aromatic substitution | N-bromosuccinimide, tetra-n-butylammonium tetraphenylborate, 15–40 °C | 1-(4-Bromophenyl)piperidine |

| 3. Methylpiperazine synthesis | Reductive amination | N-methylpiperazine, N-Boc-piperidin-4-one, sodium dithionite, methanol | 1-methyl-4-(4-piperidinyl)piperazine hydrochloride intermediate |

| 4. Salt formation | Acid-base reaction | Hydrobromic acid | This compound salt |

Research Findings and Notes

- The use of bulky alkali reagents and sulfolane solvent in the initial step enhances nucleophilic substitution efficiency and selectivity for N-phenylpiperidine formation.

- Bromination with N-bromosuccinimide under mild conditions and catalytic phase-transfer catalysts provides high regioselectivity and yield.

- Sodium dithionite as a reducing agent for reductive amination is cost-effective, safer, and more scalable than traditional hydride reagents.

- The hydrobromide salt form improves compound stability and handling properties for pharmaceutical applications.

- Purification techniques such as vacuum distillation and recrystallization are critical for obtaining high-purity final products.

Q & A

What are the common synthetic routes for 1-(4-Bromophenyl)-4-methylpiperazine hydrobromide, and how can reaction conditions be optimized?

Basic Research Question

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-bromophenyl precursors with methylpiperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization strategies include:

- Temperature Control : Maintaining 80–100°C to balance reaction rate and byproduct formation.

- Catalysis : Using triethylamine or K₂CO₃ as a base to deprotonate intermediates and enhance nucleophilicity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >95% purity .

Key Data : Yield improvements (41–92%) are achievable by adjusting stoichiometry and reaction time .

What spectroscopic techniques are effective for characterizing this compound, and what key spectral features should researchers expect?

Basic Research Question

Answer:

- ¹H/¹³C NMR :

- Aromatic protons : Doublets at δ 7.3–7.6 ppm (4-bromophenyl group).

- Piperazine protons : Singlets or multiplets at δ 2.3–3.5 ppm (N–CH₂ and CH₃ groups) .

- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C–Br stretch) and ~2800 cm⁻¹ (C–H stretch of methylpiperazine) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 255.2 (base peak) confirms molecular weight .

What safety protocols are recommended when handling brominated piperazine derivatives in the laboratory?

Basic Research Question

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist.

- Skin Contact : Wash with soap/water; remove contaminated clothing .

- Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers.

How can X-ray crystallography and SHELX software be utilized to resolve structural ambiguities in piperazine derivatives?

Advanced Research Question

Answer:

- Data Collection : Use a Bruker D8 Quest diffractometer with Mo Kα radiation (λ = 0.71073 Å). Multi-scan absorption corrections (e.g., SADABS) minimize errors from crystal imperfections .

- Refinement with SHELXL :

- Handling Twinning : SHELXD/E can deconvolute overlapping reflections in twinned crystals .

What strategies are employed to analyze discrepancies between computational predictions and experimental data in piperazine-based compounds?

Advanced Research Question

Answer:

- Error Source Identification :

- Validation : Overlay experimental (XRD) and computational (Mercury) bond lengths/angles; deviations >0.02 Å signal force field inaccuracies .

How does structural modification of the piperazine ring influence pharmacological activity, and what in vitro assays are used to assess this?

Advanced Research Question

Answer:

- Structure-Activity Relationships (SAR) :

- Assays :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7) with IC₅₀ values reported .

- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase isoforms (hCA I/II) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Answer:

- Byproduct Formation : Bromine displacement byproducts require careful HPLC monitoring (C18 column, acetonitrile/water gradient) .

- Solvent Recovery : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce costs.

- Yield Optimization : Continuous flow reactors enhance reproducibility at multi-gram scales .

How can researchers validate the purity of this compound for regulatory submissions?

Advanced Research Question

Answer:

- Analytical Methods :

- HPLC : Use a purity threshold >98% (UV detection at 254 nm).

- Elemental Analysis : Match calculated/observed C, H, N content within ±0.3% .

- Impurity Profiling : LC-MS identifies trace brominated byproducts (e.g., di-substituted derivatives) .

What role does the counterion (hydrobromide) play in the compound’s physicochemical properties?

Advanced Research Question

Answer:

- Solubility : Hydrobromide salt enhances aqueous solubility (e.g., 12 mg/mL in PBS) compared to free bases.

- Stability : Hygroscopicity requires storage in desiccators under argon .

- Bioavailability : Salt forms improve oral absorption in rodent pharmacokinetic studies .

How can computational modeling guide the design of novel derivatives with enhanced target selectivity?

Advanced Research Question

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.